N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromo-substituted phenyl ring, a methoxy-substituted quinoxaline ring, and a piperidine carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the carboxamide group: The carboxamide group can be introduced via amide bond formation using reagents such as carbodiimides or acid chlorides.
Substitution reactions: The bromo and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The final compound can be obtained by coupling the piperidine carboxamide with the substituted phenyl and quinoxaline rings using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- N-(4-chloro-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-2-carboxamide
Uniqueness
The uniqueness of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25BrN4O2 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H25BrN4O2/c1-14-11-17(12-15(2)20(14)24)25-22(29)16-7-6-10-28(13-16)21-23(30-3)27-19-9-5-4-8-18(19)26-21/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3,(H,25,29) |
InChI Key |
KKAWCNZFXBQYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.